Cas no 1803560-69-1 (tert-butyl 3-(hydrazinecarbonyl)morpholine-4-carboxylate)

Tert-butyl 3-(hydrazinecarbonyl)morpholine-4-carboxylate is a versatile intermediate in organic synthesis, particularly valued for its role in the preparation of hydrazide derivatives and peptidomimetics. The tert-butyloxycarbonyl (Boc) protecting group enhances stability during synthetic processes, while the hydrazinecarbonyl functionality enables selective reactions, such as condensation with carbonyl compounds to form hydrazones or hydrazides. Its morpholine core contributes to favorable solubility and reactivity in polar solvents, facilitating its use in medicinal chemistry and heterocyclic synthesis. This compound is particularly useful in the development of pharmaceuticals and agrochemicals, where controlled functionalization and high purity are critical. Proper handling under inert conditions is recommended to preserve its reactivity.
tert-butyl 3-(hydrazinecarbonyl)morpholine-4-carboxylate structure
1803560-69-1 structure
商品名:tert-butyl 3-(hydrazinecarbonyl)morpholine-4-carboxylate
CAS番号:1803560-69-1
MF:
メガワット:
CID:4615338
PubChem ID:119030877

tert-butyl 3-(hydrazinecarbonyl)morpholine-4-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl 3-(hydrazinecarbonyl)morpholine-4-carboxylate

tert-butyl 3-(hydrazinecarbonyl)morpholine-4-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-174387-0.25g
tert-butyl 3-(hydrazinecarbonyl)morpholine-4-carboxylate
1803560-69-1 95%
0.25g
$389.0 2023-09-20
Enamine
EN300-174387-0.5g
tert-butyl 3-(hydrazinecarbonyl)morpholine-4-carboxylate
1803560-69-1 95%
0.5g
$613.0 2023-09-20
Enamine
EN300-174387-1.0g
tert-butyl 3-(hydrazinecarbonyl)morpholine-4-carboxylate
1803560-69-1 95%
1g
$785.0 2023-06-08
Enamine
EN300-174387-0.1g
tert-butyl 3-(hydrazinecarbonyl)morpholine-4-carboxylate
1803560-69-1 95%
0.1g
$272.0 2023-09-20
Enamine
EN300-174387-10.0g
tert-butyl 3-(hydrazinecarbonyl)morpholine-4-carboxylate
1803560-69-1 95%
10g
$3376.0 2023-06-08
A2B Chem LLC
AW09314-500mg
tert-butyl 3-(hydrazinecarbonyl)morpholine-4-carboxylate
1803560-69-1 95%
500mg
$681.00 2024-04-20
A2B Chem LLC
AW09314-1g
tert-butyl 3-(hydrazinecarbonyl)morpholine-4-carboxylate
1803560-69-1 95%
1g
$862.00 2024-04-20
Aaron
AR01BDKE-5g
tert-butyl 3-(hydrazinecarbonyl)morpholine-4-carboxylate
1803560-69-1 95%
5g
$3156.00 2023-12-14
A2B Chem LLC
AW09314-100mg
tert-butyl 3-(hydrazinecarbonyl)morpholine-4-carboxylate
1803560-69-1 95%
100mg
$322.00 2024-04-20
1PlusChem
1P01BDC2-100mg
tert-butyl 3-(hydrazinecarbonyl)morpholine-4-carboxylate
1803560-69-1 95%
100mg
$338.00 2025-03-19

tert-butyl 3-(hydrazinecarbonyl)morpholine-4-carboxylate 関連文献

tert-butyl 3-(hydrazinecarbonyl)morpholine-4-carboxylateに関する追加情報

Recent Advances in the Application of tert-Butyl 3-(Hydrazinecarbonyl)morpholine-4-carboxylate (CAS: 1803560-69-1) in Chemical Biology and Pharmaceutical Research

The compound tert-butyl 3-(hydrazinecarbonyl)morpholine-4-carboxylate (CAS: 1803560-69-1) has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This molecule, characterized by its morpholine core and hydrazinecarboxylate functionality, serves as a key intermediate in the synthesis of biologically active compounds. Recent studies have highlighted its role in the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases.

One of the most notable applications of tert-butyl 3-(hydrazinecarbonyl)morpholine-4-carboxylate is its use as a building block in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs are increasingly recognized as critical targets in drug discovery, and the morpholine scaffold of this compound provides a robust platform for designing inhibitors with enhanced binding affinity and selectivity. Recent research has demonstrated its utility in the development of inhibitors for oncogenic targets such as MDM2 and BET proteins, which play pivotal roles in cancer progression.

In addition to its role in oncology, this compound has also been explored in the context of antimicrobial drug development. The hydrazinecarboxylate moiety offers a unique chemical handle for introducing diverse functional groups, enabling the synthesis of compounds with potent activity against resistant bacterial strains. A 2023 study published in the Journal of Medicinal Chemistry reported the successful use of tert-butyl 3-(hydrazinecarbonyl)morpholine-4-carboxylate in the synthesis of novel β-lactamase inhibitors, which are crucial for combating antibiotic resistance.

The synthetic versatility of tert-butyl 3-(hydrazinecarbonyl)morpholine-4-carboxylate is further underscored by its application in click chemistry and bioconjugation strategies. Researchers have utilized its reactive hydrazine group to facilitate the rapid and efficient labeling of biomolecules, enabling advanced studies in proteomics and chemical biology. For instance, a recent study in ACS Chemical Biology detailed its use in the site-specific modification of antibodies, paving the way for the development of next-generation biotherapeutics.

Despite its promising applications, challenges remain in optimizing the pharmacokinetic properties of derivatives derived from this compound. Issues such as metabolic stability and bioavailability are areas of active investigation. Recent advancements in prodrug strategies and formulation technologies, however, are addressing these limitations, as evidenced by a 2024 publication in Drug Discovery Today that highlighted improved in vivo performance of morpholine-based prodrugs.

In conclusion, tert-butyl 3-(hydrazinecarbonyl)morpholine-4-carboxylate (CAS: 1803560-69-1) represents a valuable tool in modern drug discovery, with its applications spanning from oncology to infectious diseases and chemical biology. Ongoing research continues to uncover new opportunities for this compound, reinforcing its importance in the development of next-generation therapeutics. Future studies are expected to focus on further refining its derivatives to enhance their clinical potential.

おすすめ記事

推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
Jincang Pharmaceutical (Shanghai) Co., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Jincang Pharmaceutical (Shanghai) Co., LTD.
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量